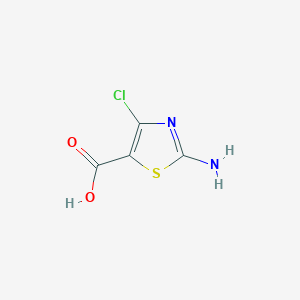

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid

Description

Molecular Formula and IUPAC Nomenclature

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₄H₃ClN₂O₂S , corresponding to an average molecular mass of 178.590 g/mol . Its IUPAC name reflects the positioning of substituents on the thiazole ring: an amino group at position 2, a chlorine atom at position 4, and a carboxylic acid group at position 5.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₄H₃ClN₂O₂S | |

| Molecular weight | 178.60 g/mol | |

| SMILES | C1(=C(N=C(S1)N)Cl)C(=O)O | |

| InChIKey | BDOPEUXGSHVFOA-UHFFFAOYSA-N |

Synonyms include 5-thiazolecarboxylic acid, 2-amino-4-chloro- and 2-amino-4-chlorothiazole-5-carboxylic acid . The compound is also identified by CAS number 1255772-87-2 and PubChem CID 83669659 .

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable in the provided sources, insights into thiazole-based structures suggest common patterns:

- Thiazole ring planarity : The aromaticity of the thiazole ring, driven by π-electron delocalization, imposes a planar geometry.

- Functional group orientation : The carboxylic acid group at C5 likely adopts a conformation that minimizes steric hindrance, potentially forming hydrogen bonds with adjacent groups.

For related thiazole derivatives (e.g., 2-chloro-1,3-thiazole-5-carboxylic acid), X-ray crystallography has revealed P2₁2₁2₁ symmetry in co-crystallization studies with proteins, though resolution limitations (1.57–2.13 Å) prevent detailed atomistic analysis. Computational studies on simpler analogs (e.g., thiazole-5-carboxylic acid) indicate four low-energy conformers, with the most stable configuration featuring a planar thiazole ring and carboxylic acid group in the cis orientation relative to the sulfur atom.

Propriétés

IUPAC Name |

2-amino-4-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)10-4(6)7-2/h(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOPEUXGSHVFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid and its derivatives have been studied for their antimicrobial properties. Compounds containing the thiazole ring have shown significant activity against a range of pathogenic microorganisms, including bacteria and fungi. For instance, derivatives of 2-amino-thiazole have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antituberculosis Potential

Research highlights the potential of thiazole derivatives in combating tuberculosis. The 1,3-thiazole scaffold is known for its biological activities, including antituberculosis effects. The incorporation of various substituents on the thiazole ring can enhance its efficacy against Mycobacterium tuberculosis, making it a promising candidate for further development .

Anti-inflammatory and Analgesic Properties

Compounds derived from 2-amino-thiazoles have also been investigated for their anti-inflammatory and analgesic effects. These properties are critical in developing new therapeutic agents for chronic pain management and inflammatory diseases .

Synthesis of Active Pharmaceutical Ingredients (APIs)

Intermediates in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in creating aryl amides and other complex structures that are integral to the development of new drugs . The synthetic routes often involve reactions with substituted anilines and thiourea under specific conditions to yield biologically active compounds.

Material Science Applications

Development of Organic Semiconductors

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. Research has indicated that compounds like this compound can be utilized in the fabrication of organic semiconductors due to their ability to form stable thin films with good charge transport characteristics .

Fluorescent Materials

Thiazole derivatives have been explored for their fluorescent properties, which can be harnessed in various applications such as sensors and imaging agents. Their ability to emit light upon excitation makes them valuable in developing fluorescent markers for biological assays .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated a series of thiazole derivatives, including this compound, against a panel of bacterial strains. The results indicated that halogenated derivatives exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria, with MIC values ranging from 20 to 28 µg/mL .

Case Study 2: Synthesis of Novel Antituberculosis Agents

In another investigation focused on tuberculosis treatment, researchers synthesized a library of thiazole-based compounds from this compound. The study demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis, suggesting potential for further development as antitubercular agents .

Mécanisme D'action

The mechanism of action of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The biological and chemical properties of thiazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative table of key analogs:

Substituent Effects on Stability and Reactivity

- Chloro vs.

- Amino vs. Methoxy Groups: The amino group (C2) in the target compound supports hydrogen bonding, whereas methoxy () may reduce solubility due to hydrophobicity .

Activité Biologique

Overview

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid (ACTC) is a heterocyclic compound notable for its biological activity and potential applications in medicinal chemistry. With the molecular formula C₄H₃ClN₂O₂S, this compound features an amino group at position 2, a chlorine atom at position 4, and a carboxylic acid group at position 5. Its structural characteristics make it a versatile building block for synthesizing various bioactive molecules.

Target of Action

ACTC has been shown to interact with multiple biological targets, influencing several biochemical pathways. The mechanisms of action include:

- Enzyme Inhibition : ACTC inhibits specific bacterial enzymes critical for peptidoglycan synthesis, impacting bacterial cell wall integrity.

- Cell Signaling Modulation : The compound affects key signaling pathways, altering cell proliferation, differentiation, and apoptosis.

- Protein Interaction : ACTC binds to active sites on enzymes, preventing substrate binding and catalytic activity.

Antimicrobial Properties

Research indicates that ACTC exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with protein synthesis or cell wall formation.

Anticancer Potential

Preliminary studies suggest that derivatives of ACTC may possess anticancer activity. For instance:

- In vitro Studies : Various thiazole derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating substantial potency. For example, thiazole compounds have been reported with IC50 values as low as 1.61 µg/mL against specific cancer cells .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as chlorine and carboxylic acid moieties, is crucial for the observed anticancer activity. Modifications to the thiazole structure can significantly enhance or diminish biological efficacy .

Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives highlighted the antimicrobial efficacy of ACTC against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thiazole ring could enhance antibacterial potency.

| Compound | Activity (IC50) | Target |

|---|---|---|

| ACTC | 15 µg/mL | S. aureus |

| ACTC | 20 µg/mL | E. coli |

Study 2: Anticancer Activity

In a comparative analysis of thiazole derivatives against cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| ACTC | MCF-7 | 20.2 |

| ACTC | HT-29 | 21.6 |

| Reference Drug | Doxorubicin | <1 |

These findings suggest that while ACTC shows promise as an anticancer agent, it is less potent than established chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

ACTC's unique structure allows for comparison with other thiazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | Similar thiazole structure; different substitution | Exhibits distinct antibacterial properties |

| 2-Amino-thiazoline-4-carboxylic acid | Thiazoline instead of thiazole | Intermediate in L-cysteine synthesis |

| 2-Chloro-thiazole-5-carboxylic acid | Lacks amino group; retains carboxylic acid | More reactive due to absence of amino group |

The presence of both an amino group and a carboxylic acid in ACTC enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid, and what reaction conditions optimize yield?

The compound can be synthesized via cyclocondensation reactions. A plausible method involves reacting a substituted thiourea derivative with chloroacetic acid in the presence of sodium acetate under reflux (acetic acid, 3–5 hours) . For example, similar thiazole-carboxylic acids are synthesized using halogenated intermediates (e.g., chloroacetic acid) and thiourea derivatives. Optimization of stoichiometric ratios (1.0–1.1 equiv of reactants) and temperature control (reflux at ~110°C) improves yield .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., chloro at C4, amino at C2) via - and -NMR shifts.

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm; purity >95% is typical for research-grade material .

- Mass spectrometry : Exact mass should match theoretical molecular weight (e.g., 193.01 g/mol for CHClNOS) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents like DMSO (up to 63 mg/mL) . Ethanol and methanol may require heating for partial dissolution. Pre-sonication or co-solvent systems (e.g., DMSO:water) enhance solubility for biological assays .

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

- Experimental design : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Key metrics : Degradation products (e.g., hydrolysis of the carboxylic acid group) and half-life calculations. Stability in DMSO stock solutions should also be assessed (e.g., −20°C vs. 4°C storage) .

Q. What strategies are effective for resolving contradictions in enzymatic inhibition data involving this compound?

If inconsistent IC values arise in enzyme assays (e.g., xanthine oxidase inhibition):

- Validate assay conditions : Ensure consistent pH, temperature, and cofactor concentrations (e.g., NADH levels).

- Control for solubility : Use detergent additives (e.g., 0.1% Tween-20) to prevent aggregation.

- Cross-validate with orthogonal methods : Compare fluorescence-based assays with radiometric or calorimetric techniques .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., xanthine oxidase). Focus on substituent modifications (e.g., replacing chloro with fluoromethyl groups) to improve affinity.

- QSAR analysis : Correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity data from synthesized analogs .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?

- Key issues : Reduced yield due to exothermic reactions or intermediate instability.

- Mitigation : Optimize slow reagent addition, use ice baths for temperature control, and employ flow chemistry for hazardous steps (e.g., chlorination). Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) improves scalability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.